molecular formula C19H22N2O4 B5003803 4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide

4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide

Cat. No.: B5003803
M. Wt: 342.4 g/mol
InChI Key: QEUSZPCSAZDZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 2,5-dimethylphenoxy group and a 4-methyl-2-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide typically involves a multi-step process:

    Formation of 2,5-dimethylphenoxy group: This can be achieved by reacting 2,5-dimethylphenol with an appropriate halogenated compound under basic conditions.

    Formation of 4-methyl-2-nitrophenyl group: This involves nitration of 4-methylphenol followed by further functionalization.

    Coupling Reaction: The final step involves coupling the 2,5-dimethylphenoxy group with the 4-methyl-2-nitrophenyl group using a suitable coupling agent such as carbodiimide under controlled conditions to form the butanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, purification techniques such as recrystallization, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide can undergo various types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxy and nitrophenyl derivatives.

Scientific Research Applications

4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethylphenoxy)-N-(4-methylphenyl)butanamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    4-(2,5-dimethylphenoxy)-N-(4-nitrophenyl)butanamide: Lacks the methyl group on the phenyl ring, which may influence its chemical properties.

Uniqueness

4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide is unique due to the presence of both the 2,5-dimethylphenoxy and 4-methyl-2-nitrophenyl groups. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-7-9-16(17(11-13)21(23)24)20-19(22)5-4-10-25-18-12-14(2)6-8-15(18)3/h6-9,11-12H,4-5,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUSZPCSAZDZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCCOC2=C(C=CC(=C2)C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.